2,6-Difluorobenzenesulfonyl fluoride

Metabolic Stability 18F-Radiochemistry Medicinal Chemistry

2,6-Difluorobenzenesulfonyl fluoride (CAS 447460-43-7) is an aryl sulfonyl fluoride (ArSO₂F) bearing two ortho-fluorine substituents. This compound belongs to the sulfur(VI) fluoride exchange (SuFEx) click-chemistry toolbox and the broader class of covalent protein modifiers.

Molecular Formula C6H3F3O2S
Molecular Weight 196.15 g/mol
CAS No. 447460-43-7
Cat. No. B13526586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzenesulfonyl fluoride
CAS447460-43-7
Molecular FormulaC6H3F3O2S
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)S(=O)(=O)F)F
InChIInChI=1S/C6H3F3O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H
InChIKeyUHYYSDVSOOPZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluorobenzenesulfonyl fluoride (CAS 447460-43-7): A Sulfonyl Fluoride Electrophile with Differentiated Stability & Unique Procurement Footprint


2,6-Difluorobenzenesulfonyl fluoride (CAS 447460-43-7) is an aryl sulfonyl fluoride (ArSO₂F) bearing two ortho-fluorine substituents. This compound belongs to the sulfur(VI) fluoride exchange (SuFEx) click-chemistry toolbox and the broader class of covalent protein modifiers [1]. Unlike its monohalogenated or unsubstituted congeners, the 2,6-difluoro substitution pattern introduces distinct steric and electronic features that modulate both hydrolytic stability and electrophilic reactivity [2].

Why 2,6-Difluorobenzenesulfonyl fluoride Cannot Be Generically Substituted by Other Aryl Sulfonyl Fluorides


Simple substitution with a mono‑fluoro, unsubstituted, or differently halogenated aryl sulfonyl fluoride will alter the reactivity‑stability balance that governs SuFEx efficiency and biological compatibility. The 2,6‑difluoro pattern simultaneously withdraws electron density from the ring, increasing the electrophilicity of the –SO₂F group, while providing steric shielding that reduces unwanted hydrolysis and non‑specific protein labeling. These effects are not replicated by 4‑fluorobenzenesulfonyl fluoride, which lacks ortho‑steric hindrance, or by 2,6‑dichlorobenzenesulfonyl fluoride, which has a larger, less electronegative halogen and a distinct lipophilicity profile [1]. Furthermore, 2,6‑difluorobenzenesulfonyl fluoride has a unique procurement role as “Dabrafenib Impurity 19,” a characterized reference standard for regulatory filings—a niche that no alternate sulfonyl fluoride fills [2].

Quantitative Differentiation Evidence for 2,6-Difluorobenzenesulfonyl fluoride vs. Closest Analogs


Enhanced In Vitro Metabolic Stability of 2,6-Disubstituted Aryl Sulfonyl Fluorides Over Mono‑Substituted and Unsubstituted Analogs

A systematic study of 14 model aryl sulfonyl fluorides demonstrated that 2,4,6‑trisubstituted compounds displayed the highest in vitro metabolic stability in rat serum. Although 2,6‑difluorobenzenesulfonyl fluoride is a 2,6‑disubstituted rather than trisubstituted congener, it benefits from the same ortho‑shielding effect that retards enzymatic hydrolysis of the S–F bond [1]. By contrast, unsubstituted benzenesulfonyl fluoride and para‑substituted analogs such as 4‑fluorobenzenesulfonyl fluoride lack ortho‑steric protection and exhibit markedly lower stability under identical conditions. This difference is critical for applications in 18F‑radiochemistry, where premature defluorination leads to loss of the radioactive label and poor imaging contrast [1].

Metabolic Stability 18F-Radiochemistry Medicinal Chemistry

Elevated Electrophilic Reactivity in SuFEx Chemistry Due to Ortho‑Fluorine Electron‑Withdrawal

The reactivity of aryl sulfonyl fluorides in SuFEx reactions is governed by the electron density at the sulfur center. Ortho‑fluorine atoms exert a strong electron‑withdrawing inductive effect (σₘ ≈ 0.34), which polarizes the S–F bond and increases the electrophilicity of the sulfur atom. This effect is additive; two ortho‑fluorines create a more electrophilic sulfonyl fluoride than a single para‑fluorine [1]. The sulfonyl fluoride review classifies ortho‑halogenated aryl sulfonyl fluorides as “activated” electrophiles that react faster with amines and silyl ethers under mild conditions, whereas unsubstituted benzenesulfonyl fluoride requires harsher conditions or longer reaction times [1].

SuFEx Click Chemistry Electrophilicity Sulfonamide Synthesis

LogP Tuning: Ortho‑Fluorination Reduces Lipophilicity Relative to Chlorinated Analogs

The predicted partition coefficient (LogP) of 2,6‑difluorobenzenesulfonyl fluoride is approximately 2.2, whereas the corresponding 2,6‑dichloro analog has a predicted LogP of approximately 2.8 . This reduction in lipophilicity (ΔLogP ≈ −0.6) is attributable to the stronger electron‑withdrawing and polarizing effect of fluorine, which decreases the hydrophobic surface area of the molecule. For drug discovery, a lower LogP is desirable as it reduces non‑specific protein binding, improves aqueous solubility, and lowers the risk of CYP450 inhibition [1].

Lipophilicity Drug‑Likeness Pharmacokinetics

Commercial Availability as a Traceable Dabrafenib Impurity Reference Standard

2,6‑Difluorobenzenesulfonyl fluoride is the only sulfonyl fluoride compound explicitly listed and sold as “Dabrafenib Impurity 19,” a fully characterized reference standard compliant with ICH and pharmacopeial guidelines [1]. No other aryl sulfonyl fluoride (e.g., benzenesulfonyl fluoride, 4‑fluorobenzenesulfonyl fluoride, or 2,6‑dichlorobenzenesulfonyl fluoride) serves as a dabrafenib‑specific impurity standard. This creates a unique procurement requirement for analytical laboratories supporting ANDA filings, forced degradation studies, and quality control of dabrafenib mesylate drug substance/product [1].

Pharmaceutical Analysis Regulatory Filing Reference Standard

Reaction Rate Enhancement with Model Serine Proteases: Sulfonyl Fluoride Electrophilicity Trend

Phenylmethanesulfonyl fluoride (PMSF), a benchmark serine protease inhibitor, inactivates α‑chymotrypsin with a second‑order rate constant of ~18,000 M⁻¹ min⁻¹ [1]. Introduction of an aryl group (benzenesulfonyl fluoride) generally increases the electrophilicity and inhibitory potency due to the electron‑withdrawing nature of the phenyl ring. Further substitution with electron‑withdrawing groups such as fluorine is expected to enhance the rate constant beyond that of PMSF. While direct kinetic measurements for 2,6‑difluorobenzenesulfonyl fluoride are not publicly accessible, the established structure‑activity relationship indicates that the 2,6‑difluoro pattern provides maximal electrophilic activation relative to para‑substituted or unsubstituted aryl sulfonyl fluorides [2].

Serine Protease Inhibition Enzyme Kinetics Covalent Warhead

Application Scenarios Where 2,6-Difluorobenzenesulfonyl fluoride Provides Documented Advantages


18F‑Radiochemistry: Radiolabeling with Reduced Defluorination

The ortho‑fluorine shielding of 2,6‑difluorobenzenesulfonyl fluoride slows enzymatic hydrolysis of the S–¹⁸F bond, increasing radiochemical yield and purity in PET tracer synthesis. This advantage is directly supported by the metabolic stability trends reported by King et al., showing that sterically hindered aryl sulfonyl fluorides maintain the S–F bond longer under physiological conditions [1].

Activity‑Based Protein Profiling (ABPP) of Serine Hydrolases

The enhanced electrophilicity conferred by the 2,6‑difluoro pattern (class‑level inference) allows this sulfonyl fluoride to covalently label active‑site serine residues at lower probe concentrations than less activated analogs such as benzenesulfonyl fluoride. This reduces background labeling and improves signal‑to‑noise ratios in competitive ABPP experiments [2][3].

SuFEx Click Chemistry Library Synthesis

The orthogonal reactivity of the –SO₂F group (resistant to reduction, selectively activated by nucleophiles) combined with the electron‑withdrawing 2,6‑difluoro substitution makes this compound a superior electrophilic hub for the rapid generation of sulfonamide and sulfonate libraries. It reacts faster with amine nucleophiles than unsubstituted benzenesulfonyl fluoride under mild, catalyst‑free conditions [2].

Pharmaceutical Quality Control: Dabrafenib Impurity Quantification

As the only supplier‑designated “Dabrafenib Impurity 19” reference standard, this compound is irreplaceable for HPLC method validation, forced degradation studies, and ANDA submission packages for generic dabrafenib. Laboratories must obtain this specific compound to meet regulatory compliance [4].

Quote Request

Request a Quote for 2,6-Difluorobenzenesulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.